5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound can be used as a chemiluminescent substance .

- The compound can be excited to a high-energy state, and when it returns to its ground state, it emits light. This property is useful in various applications, including analytical chemistry and forensic science .

- The exact procedures and parameters would depend on the specific application, but generally involve the reaction of the compound with an appropriate oxidizing agent .

- The emitted light can be measured and analyzed to provide quantitative data .

- The compound can be used as a biological sensor .

- It can be used to detect the response of polymorphonuclear leukocytes (PMNL) in a patient with a myeloperoxidase (MPO) deficiency .

- The compound is likely used in a solution that is exposed to the patient’s blood sample. The resulting chemiluminescence can be measured and analyzed .

- This can provide valuable information about the patient’s immune response .

- The compound can be used as a forensic test for blood .

- When the compound comes into contact with the iron in hemoglobin, it causes a chemiluminescent reaction that can be detected .

- This can be used to locate traces of blood at a crime scene, even if the blood is not visible to the naked eye .

- The intensity of the chemiluminescence can provide quantitative data about the amount of blood present .

Chemiluminescence

Biological Sensor

Forensic Test for Blood

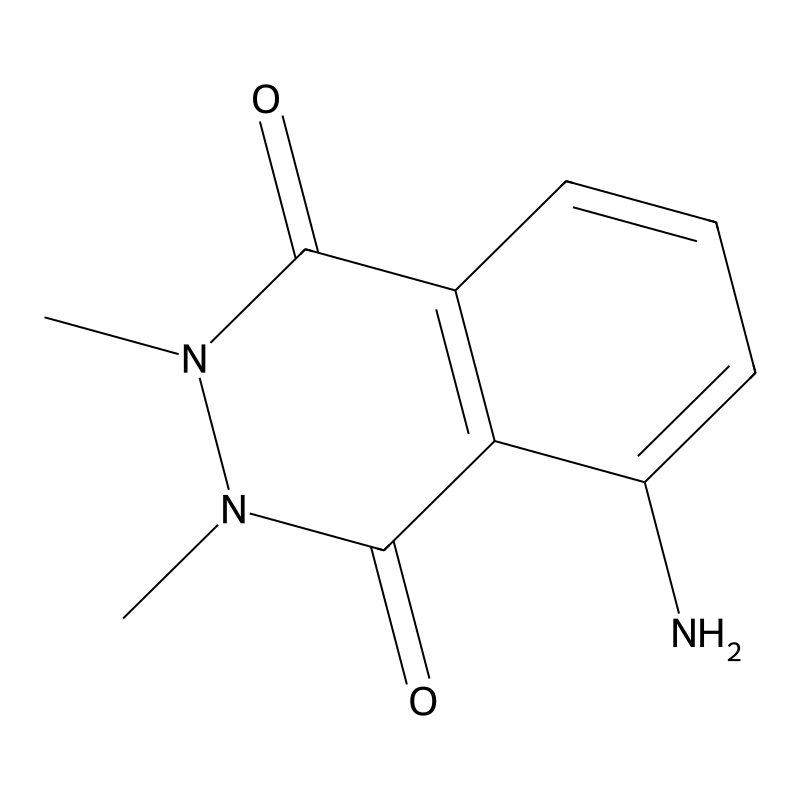

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol, is a chemical compound with the molecular formula C10H10N4O2. It features a phthalazine core with amino and dimethyl substituents. This compound is notable for its chemiluminescent properties, which make it valuable in various analytical and forensic applications. The structure of luminol consists of a hydrazine moiety that contributes to its unique reactivity and biological activity.

- There is no scientific research available detailing the mechanism of action of this compound in biological systems or its interaction with other molecules.

- PubChem lists the hydrochloride salt of a similar compound (5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride) as a skin, eye, and respiratory irritant []. Due to the structural similarity, it is advisable to handle this compound with caution and consult safety data sheets (SDS) if available from suppliers [, , ].

Luminol exhibits significant biological activity, particularly in the realm of chemiluminescence. This property is exploited in biochemical assays and forensic science for detecting trace amounts of substances. The compound's ability to emit light upon oxidation makes it useful in various applications, including the detection of blood at crime scenes. Furthermore, studies have indicated that some derivatives of luminol possess antimicrobial properties, suggesting potential therapeutic applications .

The synthesis of 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves several methods:

- Reflux with Phosphonium Ylides: Luminol can be synthesized by refluxing it with phosphonium ylides in tetrahydrofuran or toluene for several hours .

- Trialkyl Phosphites: Another method involves reacting luminol with trialkyl phosphites under similar reflux conditions .

- Thiation Reactions: The compound can also be synthesized through thiation reactions using specific reagents .

These methods highlight the versatility of luminol in synthetic organic chemistry.

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione has a wide range of applications:

- Forensic Science: Its chemiluminescent properties are utilized for detecting blood and other bodily fluids.

- Analytical Chemistry: Luminol is used in various assays to detect reactive oxygen species and other analytes.

- Biological Research: Its derivatives are explored for potential therapeutic uses due to their antimicrobial activities.

Interaction studies involving luminol often focus on its reactivity with various chemical agents and its performance in biological assays. Research indicates that luminol can interact with different substrates leading to varying degrees of luminescence based on the reaction environment and the presence of catalysts or inhibitors . These interactions are crucial for optimizing its use in practical applications.

Several compounds share structural similarities with 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 5-Amino-2-methylphthalazine-1,4-dione | Similar core | Different substituents affect reactivity |

| 6-Amino-2-methylphthalazine-1,4-dione | Similar core | Exhibits different luminescent properties |

| 5-Amino-3-methylphthalazine-1,4-dione | Similar core | Varies in biological activity |

| 5-Amino-2-hydroxymethylphthalazine-1,4-dione | Similar core | Hydroxymethyl group influences solubility |

These compounds illustrate the diversity within the phthalazine family while highlighting the unique properties of 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione related to its specific substituents and their effects on chemical behavior and biological activity.